N-Acetyl-DL-methioninamide

Description

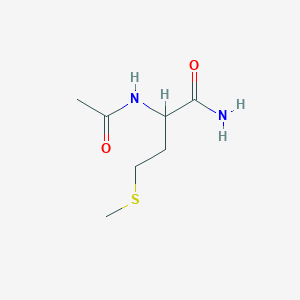

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQATZBTQNYZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60325-30-6 | |

| Record name | N-ACETYL-DL-METHIONINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Production of N Acetyl Dl Methioninamide

Advanced Chemical Synthesis Strategies for N-Acetyl-DL-methioninamide

Conventional chemical synthesis remains a fundamental approach for producing this compound, particularly at the laboratory and industrial scales. The primary transformation involves the N-acylation of a methioninamide precursor.

The most direct chemical synthesis of this compound involves the acylation of the free amino group of DL-methioninamide. The efficiency of this reaction is highly dependent on the choice of acylating agent, solvent, base, and temperature. The goal is to achieve high selectivity for N-acylation over potential side reactions, such as O-acylation if impurities are present or reaction with the thioether group of the methionine side chain.

Common acylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is typically performed in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid), thereby driving the reaction to completion. Optimization studies focus on maximizing yield while minimizing purification steps. For instance, using a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C) can effectively prevent side reactions and lead to high yields of the desired product.

The table below presents hypothetical optimization data for the N-acylation of DL-methioninamide, illustrating the impact of various reaction parameters on product yield.

| Entry | Acylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl Chloride (1.1) | Pyridine (2.0) | DCM | 25 | 85 |

| 2 | Acetic Anhydride (1.2) | None | Acetic Acid | 50 | 78 |

| 3 | Acetic Anhydride (1.1) | Triethylamine (1.2) | DCM | 0 to 25 | 94 |

| 4 | Acetyl Chloride (1.05) | Triethylamine (1.1) | THF | 0 | 92 |

| 5 | Acetic Anhydride (1.2) | Aq. Sodium Bicarbonate | Ethyl Acetate (B1210297) | 25 | 89 |

Data are illustrative and represent typical outcomes for such optimization studies.

The stereochemistry of the final product is dictated by the starting material, as the standard acylation reaction does not affect the chiral center at the alpha-carbon.

Racemic Synthesis: The production of this compound is most straightforwardly achieved by starting with racemic DL-methioninamide. Since the reaction conditions for acylation are achiral, the stereochemical integrity of the racemate is preserved, yielding the target DL-product directly. This is the most common and economically viable route when the racemic form is the desired end product.

Enantioselective Synthesis: The synthesis of the individual enantiomers, N-Acetyl-L-methioninamide or N-Acetyl-D-methioninamide, relies on a chiral pool strategy. This approach utilizes enantiomerically pure starting materials.

Synthesis of N-Acetyl-L-methioninamide: Starting with commercially available L-methioninamide, standard acylation conditions are applied. The reaction is stereoconservative, meaning the L-configuration of the starting material is retained, producing N-Acetyl-L-methioninamide with high enantiopurity.

Synthesis of N-Acetyl-D-methioninamide: Similarly, starting with the less common D-methioninamide allows for the synthesis of N-Acetyl-D-methioninamide.

An alternative, though less direct, route to enantiopure products involves the chemical or enzymatic resolution of the final racemic this compound, a strategy detailed further in section 2.2.2.

Optimization of Acylation Reactions for Amide Formation

Enzymatic and Biocatalytic Approaches in this compound Production

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity, mild reaction conditions, and reduced environmental impact. These methods can be used for direct synthesis or for the resolution of racemates.

Enzymes can be used to catalyze the formation of the amide bond, converting a carboxylic acid precursor into the final amide product. In this context, this compound can be synthesized from N-Acetyl-DL-methionine and an ammonia (B1221849) source. Hydrolase enzymes, such as lipases and proteases, are often employed for this purpose. Under conditions of low water activity (e.g., in organic solvents or ionic liquids), the thermodynamic equilibrium of the reaction is shifted from hydrolysis (amide cleavage) to synthesis (amide formation).

For example, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) can effectively catalyze the aminolysis of an activated ester of N-Acetyl-DL-methionine or the direct amidation of the acid itself using a high concentration of an ammonia donor like ammonium (B1175870) carbamate. The choice of enzyme and reaction medium is critical for achieving high conversion rates.

| Entry | Enzyme | Solvent System | Ammonia Source | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Immobilized CALB | tert-Butanol | Ammonium Carbamate | 50 | 91 |

| 2 | Thermolysin | Acetonitrile (5% water) | Ammonia (gas) | 40 | 75 |

| 3 | Papain | Biphasic (Toluene/Buffer) | Ammonium Chloride | 45 | 62 |

| 4 | Immobilized CALB | Ionic Liquid [BMIM][PF6] | Ammonium Carbamate | 55 | 95 |

Data are representative of research findings in biocatalytic amidation.

Kinetic resolution is a powerful chemoenzymatic strategy for obtaining enantiomerically pure compounds from a racemate. This process utilizes a stereoselective enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.

For this compound, a highly effective method involves the use of a stereoselective amidase. An L-specific amidase, for instance, will selectively catalyze the hydrolysis of the amide bond of N-Acetyl-L-methioninamide, converting it into N-Acetyl-L-methionine and ammonia. The N-Acetyl-D-methioninamide enantiomer remains unreacted.

The reaction proceeds until approximately 50% conversion, at which point the N-Acetyl-L-methioninamide is fully consumed. The resulting mixture contains N-Acetyl-L-methionine (an acid) and the unreacted N-Acetyl-D-methioninamide (a neutral amide). These two compounds have significantly different physicochemical properties and can be easily separated by standard methods, such as liquid-liquid extraction at different pH values. This approach can yield the D-enantiomer with very high enantiomeric excess (e.e.).

| Time (h) | Substrate Conversion (%) | Product (N-Acetyl-L-methionine) Yield (%) | Remaining Substrate (N-Acetyl-D-methioninamide) e.e. (%) |

|---|---|---|---|

| 1 | 15.2 | 15.1 | 17.9 |

| 4 | 41.5 | 41.3 | 71.0 |

| 8 | 48.9 | 48.8 | 95.7 |

| 12 | 49.8 | 49.7 | >99.0 |

Data illustrate a typical time course for enzymatic kinetic resolution, showing conversion approaching the theoretical maximum of 50% and a corresponding increase in the enantiomeric excess of the unreacted substrate.

Beyond using isolated enzymes, whole-cell biocatalysis and metabolic engineering represent the forefront of biotechnological production. This approach aims to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound directly from simple feedstocks like glucose.

A hypothetical engineered pathway could involve the following steps:

Overproduction of Methionine: The host organism's native metabolic pathway is engineered to enhance the flux towards L-methionine production.

Racemization: A racemase enzyme is introduced to convert L-methionine into the DL-methionine racemate. This step is necessary if the subsequent enzymes are not stereoselective or if the DL-product is desired.

N-Acetylation: A heterologous N-acetyltransferase (NAT) gene is expressed in the host to catalyze the conversion of DL-methionine to N-Acetyl-DL-methionine using acetyl-CoA as the acetyl donor.

Amidation: An amide synthetase or a suitable hydrolase (e.g., an amidase operating in the synthetic direction) is introduced to convert N-Acetyl-DL-methionine into the final product, this compound.

The primary challenges in this approach include achieving high expression levels of all pathway enzymes, balancing metabolic flux to avoid the accumulation of toxic intermediates, and developing efficient product secretion and recovery systems. Despite these complexities, successful implementation could lead to a highly sustainable and cost-effective production platform.

Advanced Structural Elucidation and Theoretical Characterization of N Acetyl Dl Methioninamide

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly ab initio and Density Functional Theory (DFT), have proven invaluable in characterizing the nuanced structural and electronic features of N-Acetyl-DL-methioninamide and related molecules.

Ab initio and DFT calculations are powerful tools for exploring the conformational possibilities of molecules like this compound. conicet.gov.ar These methods allow for the theoretical determination of stable molecular geometries. For instance, studies on similar N-acetylated amino acids have successfully employed DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to obtain optimized molecular geometries in the gas phase. scielo.org.mx Such computational approaches have been used to investigate the conformational space of dipeptides, identifying numerous stable conformers and their relative energies. nih.gov The accuracy of these theoretical models is often validated by comparing calculated structural parameters, like bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. scielo.org.mx

It is important to note that theoretical calculations are typically performed on isolated molecules in the gas phase, while experimental values are often from the solid state. scielo.org.mx This can lead to slight discrepancies between theoretical and experimental data due to the influence of crystal field effects and intermolecular interactions in the solid state. scielo.org.mx

The conformational landscape of flexible molecules like this compound can be comprehensively mapped using Potential Energy Surfaces (PES). researchgate.net These surfaces depict the energy of the molecule as a function of its geometric parameters, such as torsion angles. By analyzing the PES, researchers can identify various low-energy conformations (minima) and the energy barriers (saddle points) that separate them. researchgate.netcsic.es

For analogous molecules, multidimensional conformational analysis has been used to predict the number of stable conformers. nih.gov For example, a study on N-formyl-L-methioninamide, a related compound, explored its conformational space by considering five independent variables (φ, ψ, χ1, χ2, χ3), leading to the identification of 77 distinct conformers. researchgate.net This highlights the complexity of the conformational landscape even for relatively small biomolecules. The analysis of the PES provides crucial insights into the molecule's flexibility and the preferred spatial arrangements of its constituent atoms.

Quantum chemical calculations provide deep insights into the electronic properties of this compound, which are fundamental to its reactivity and interactions. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. physchemres.orgnih.gov A smaller gap suggests that the molecule is more chemically reactive. nih.gov For a related compound, N-Acetyl-DL-methionine, DFT calculations were used to determine the HOMO-LUMO energy gap. scielo.org.mx

The Molecular Electrostatic Potential (MEP) is another valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.govresearchgate.net It helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP provides a visual representation of the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding its interaction with other molecules. researchgate.net

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. physchemres.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Predicts sites for intermolecular interactions and chemical reactions. nih.govresearchgate.net |

The three-dimensional structure and packing of this compound are significantly influenced by a network of intra- and intermolecular interactions. Hydrogen bonds are particularly important in defining the conformation and stability of peptides and their derivatives. scielo.org.mx

In similar N-acetylated amino acid amides, extensive intermolecular hydrogen bonding networks are observed, involving all polar groups. researchgate.net These interactions can connect molecules into layered structures. researchgate.net Theoretical calculations can identify and characterize these hydrogen bonds. scielo.org.mx For instance, deviations between calculated and experimental vibrational frequencies can sometimes be attributed to the presence of intramolecular hydrogen bonds. scielo.org.mx The analysis of side-chain/backbone interactions is also crucial for understanding the relative stabilities of different conformers. conicet.gov.ar

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Advanced Spectroscopic Characterization for Structural Analysis

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for the detailed structural elucidation of this compound in solution.

¹H and ¹³C NMR spectroscopy are powerful methods for determining the chemical structure of this compound. scielo.org.mxmdpi.com The chemical shifts and coupling constants of the various protons and carbons in the molecule provide a detailed picture of its atomic connectivity and stereochemistry. unimo.it

In studies of related compounds, ¹H and ¹³C NMR have been used to assign all the proton and carbon signals in the molecule. mdpi.comnih.gov The chemical shifts of specific protons, such as the α-methine proton, can be sensitive to the chemical environment and can be used to monitor changes in the molecule, such as during a chemical reaction. azom.com For example, in the enzymatic hydrolysis of N-acetyl-L-methionine, the reaction progress was monitored by observing the distinct chemical shifts of the α-methine protons in the reactant and the product. azom.com

Furthermore, NMR spectroscopy is a valuable tool for kinetic studies. By acquiring spectra at different time intervals, the rate of a reaction can be determined. azom.com This allows for the calculation of kinetic parameters, such as the maximum reaction rate (Vmax) and the Michaelis constant (KM) for enzyme-catalyzed reactions. azom.com

Table 2: Representative NMR Data for Related Methionine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | α-methine proton | 3.8 - 4.3 | Sensitive to the chemical environment of the chiral center. azom.com |

| ¹H | N-acetyl protons | ~2.0 | Characteristic signal for the acetyl group. unimo.it |

| ¹³C | Carbonyl carbon (amide) | ~170-175 | Indicates the presence of the amide bond. |

| ¹³C | α-carbon | ~50-55 | Reflects the electronic environment of the chiral carbon. |

Note: The exact chemical shifts for this compound would require experimental determination but are expected to be in similar regions based on analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to the molecule's structure and conformation. IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment during vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating molecules, being particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com The two techniques are complementary, providing a comprehensive vibrational fingerprint of the compound. photothermal.com

For this compound, the key functional groups include the secondary amide, the acetyl group, and the thioether side chain. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be assigned based on established group frequencies and theoretical calculations performed on analogous molecules like N-Acetyl-DL-methionine. scielo.org.mx

Key vibrational modes for this compound include:

N-H Stretching: The N-H bond of the secondary amide typically exhibits a strong absorption band in the IR spectrum around 3300-3100 cm⁻¹. mdpi.com

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 3000-2850 cm⁻¹ region.

Amide I Band: This band, primarily due to the C=O stretching vibration of the amide group, is one of the most characteristic and intense absorptions in the IR spectrum, typically found between 1680 and 1630 cm⁻¹. Its position is sensitive to hydrogen bonding and conformation.

Amide II Band: Arising from a combination of N-H in-plane bending and C-N stretching, this band appears between 1570 and 1515 cm⁻¹.

C-S Stretching: The thioether group (C-S-C) gives rise to weak to medium intensity bands in the 700-600 cm⁻¹ region.

Theoretical calculations on the related compound N-Acetyl-DL-methionine support these assignments, providing a framework for interpreting the vibrational spectra of its amide derivative. scielo.org.mx Raman spectroscopy would be particularly useful for observing the symmetric C-S-C stretching and skeletal C-C backbone vibrations. irb.hr

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Spectroscopy Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amide (-CONH-) | 3300 - 3100 | Infrared |

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Infrared & Raman |

| Amide I (C=O Stretch) | Amide (-CONH-) | 1680 - 1630 | Infrared |

| Amide II (N-H Bend + C-N Stretch) | Amide (-CONH-) | 1570 - 1515 | Infrared |

| C-S Stretch | Thioether (-S-CH₃) | 700 - 600 | Raman & Infrared |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net The technique is used to identify chromophores—functional groups that absorb light—and provide information about the electronic structure of a molecule. bioglobax.com

In this compound, the primary chromophores are the amide group (-CONH-) and the thioether moiety (-S-). The amide group can undergo two main types of electronic transitions:

A weak n→π* transition at a longer wavelength (typically 210-230 nm), involving the promotion of a non-bonding electron (from the oxygen atom) to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com

An intense π→π* transition at a shorter wavelength (typically below 200 nm), which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov

The thioether group also contributes to the UV absorption spectrum. A study involving density functional theory (DFT) on the closely related N-Acetyl-DL-methionine calculated the electronic absorption wavelengths. scielo.org.mx These theoretical findings suggest that the primary electronic transitions for a similar structure would occur deep in the UV region. The calculated maximum absorption wavelength (λmax) for the n→π* transition was found to be in the ultraviolet range, consistent with the nature of the amide chromophore. scielo.org.mx

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| n→π | Amide Carbonyl (C=O) | ~210 - 230 | Weak |

| π→π | Amide Group (-CONH-) | <200 | Strong |

| n→σ* | Thioether (-S-) | ~210 | Weak |

Mass Spectrometry and Ion Mobility Spectrometry for Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of isotopes are not integer values.

For this compound, the molecular formula is C₇H₁₄N₂O₂S. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. Studies on related acetylated amino acids routinely use HRMS to confirm the identity of reactants and products. semanticscholar.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₂S |

| Calculated Monoisotopic Mass ([M]) | 190.07795 Da |

| Calculated Mass of [M+H]⁺ Ion | 191.08577 Da |

| Hypothetical Measured Mass of [M+H]⁺ | 191.08572 Da |

| Hypothetical Mass Error | -0.3 ppm |

The hypothetical measured mass and error are for illustrative purposes to demonstrate the principle of HRMS.

Collision Cross Section (CCS) Measurements and Predictive Modeling

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of molecular analysis. IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. The resulting measurement is the ion's rotationally averaged collision cross section (CCS), which is a physical property that reflects the three-dimensional structure of the ion in the gas phase. nih.gov

CCS values are highly valuable for several reasons:

Structural Isomer Separation: They can distinguish between isomers that have the same mass but different shapes.

Conformational Analysis: Different conformers of the same molecule can exhibit different CCS values.

Compound Identification: An experimentally determined CCS value serves as an additional, robust parameter for compound identification when compared against databases or predictive models.

While experimental CCS data for this compound is not available in the surveyed literature, predictive models can estimate CCS values. nih.gov These models are typically trained on large datasets of experimentally measured CCS values from diverse chemical classes, such as peptides. nih.gov For this compound, a predicted CCS value could be calculated for its common ionic forms (e.g., [M+H]⁺ or [M+Na]⁺) and later validated by experimental measurement using techniques like Trapped Ion Mobility Spectrometry (TIMS). nih.gov

| Ion Type | m/z (Da) | Predicted CCS (Ų) | Experimental CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | 191.08577 | Value not published | Value not published |

| [M+Na]⁺ | 213.06772 | Value not published | Value not published |

This table illustrates the type of data obtained from CCS analysis; specific values for this compound are not currently published.

Mechanistic Investigations of Biological and Chemical Transformations Involving N Acetyl Dl Methioninamide

Enzymatic Hydrolysis and Related Kinetic Studies

The enzymatic breakdown of N-Acetyl-DL-methioninamide is a key area of study, revealing details about enzyme function and specificity. This process is primarily carried out by a class of enzymes known as amidases or acylases.

The kinetics of the enzymatic hydrolysis of N-acylated methioninamide derivatives are often described by the Michaelis-Menten model. news-medical.netazom.com This model defines two key parameters: the Michaelis constant (KM) and the maximum reaction rate (Vmax). news-medical.netazom.com KM is the substrate concentration at which the reaction rate is half of Vmax and is inversely proportional to the affinity of the enzyme for the substrate. news-medical.netazom.com Vmax represents the maximum rate of product formation when the enzyme is saturated with the substrate, indicating the enzyme's catalytic efficiency. news-medical.netazom.com

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized form, the Lineweaver-Burk plot. news-medical.netazom.com Studies on the hydrolysis of the closely related substrate N-acetyl-DL-methionine have yielded specific kinetic parameters for different enzymes.

Table 1: Michaelis-Menten Parameters for Hydrolysis of N-Acyl-Methionine Derivatives Data derived from studies on N-acetyl-L-methionine or N-acetyl-DL-methionine hydrolysis.

| Enzyme Source | Substrate | KM (mol L-1) | Vmax (mmol L-1 s-1) | Notes |

| Porcine acylase | N-acetyl-DL-methionine | 0.24 | 0.3152 | Hydrolysis of the L-enantiomer was monitored. nanalysis.compu-toyama.ac.jp |

| Aspergillus oryzae aminoacylase (B1246476) | N-acetyl-L-methionine | ~0.1 | ~2000 µmol/mg protein/hr | Value for racemic substrate was similar. nih.gov |

| Aspergillus oryzae aminoacylase | N-acetyl-L-methionine | 0.02 | ~4500 µmol/mg protein/hr | In the presence of Co(II) ions, affinity and velocity increased. nih.gov |

| Aspergillus oryzae aminoacylase | N-acetyl-DL-methionine | 0.014 | ~3000 µmol/mg protein/hr | In the presence of Co(II) ions. nih.gov |

A significant feature of many amidases is their stereospecificity, meaning they selectively act on one stereoisomer over the other. nanalysis.com In the case of this compound, enzymes like porcine acylase exhibit high enantioselectivity, specifically hydrolyzing the L-enantiomer (N-Acetyl-L-methioninamide) to produce L-methionine, while leaving the D-enantiomer largely unreacted. nanalysis.com This enantioselectivity is a cornerstone of enzymatic resolutions for producing optically pure D- or L-amino acids from racemic mixtures. researchgate.net

Research has identified various enantioselective amidases from microbial sources like Rhodococcus sp., Pseudomonas putida, and Brevibacterium epidermidis. nih.govresearchgate.net For instance, an amidase from Rhodococcus sp. strain R312 was found to be L-enantioselective towards α-aminoamides. nih.gov Conversely, D-stereospecific amidases, which selectively hydrolyze D-amino acid amides, have also been characterized, such as the D-amino acid amidase from Brevibacterium iodinum, which shows strict D-stereoselective activity towards a range of D-amino acid amides, including D-methioninamide. researchgate.net The enantioselectivity of these enzymes makes them valuable biocatalysts for asymmetric synthesis. researchgate.net

The catalytic activity of amidases is highly dependent on environmental conditions such as pH, temperature, and the presence of metal ions. nih.govnih.gov For the hydrolysis of N-acetyl-DL-methionine by porcine acylase, the reaction is typically conducted at a neutral pH of 7. news-medical.net Studies on various microbial amidases have revealed a range of optimal conditions.

pH: The optimal pH for amidase activity often varies with the substrate. For an amidase from Rhodococcus sp., the optimal pH for neutral amides was 7, while for α-aminoamides, it was 8. nih.gov An amidase from Brevibacterium epidermidis also showed maximum activity at pH 7.5. researchgate.net

Temperature: The optimal temperature for enzymatic activity also varies. A study on porcine acylase I measured hydrolysis rates at temperatures between 15.2 and 45.3°C, noting that the catalytic rate constant (kcat) increased with temperature while the Michaelis constant (KM) showed little variation. nih.gov An amidase from Brevibacterium epidermidis exhibited maximum activity at 40°C. researchgate.net Thermostable amidases from thermophilic organisms can operate at even higher temperatures, offering greater process stability. pu-toyama.ac.jpnih.gov

Ionic Strength and Metal Ions: The presence of specific ions can significantly influence enzyme activity. For example, the activity of aminoacylase from Aspergillus oryzae on N-acetyl-L-methionine was substantially increased in the presence of Co(II) ions. nih.gov Conversely, agents like EDTA, which chelates metal ions, can inhibit enzymes that require a metal cofactor for activity. pu-toyama.ac.jp

Table 2: Optimal Conditions for Various Amidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Notes |

| Rhodococcus sp. R312 | 7.0 (neutral amides), 8.0 (α-aminoamides) | Room Temperature | Activity depends on substrate type. nih.gov |

| Brevibacterium epidermidis ZJB-07021 | 7.5 | 40 | Enzyme was inactivated by serine protease inhibitors. researchgate.net |

| Delftia tsuruhatensis CCTCC M 205114 | 8.0 | 35 | Displayed high enantioselectivity. researchgate.net |

| Brevibacillus borstelensis BCS-1 | 8.0 | 55 | A thermostable D-methionine amidase. pu-toyama.ac.jp |

Stereospecificity and Enantioselectivity of Enzymatic Transformations of Methioninamide Derivatives

Biochemical Roles and Metabolic Pathways

While often studied as a substrate for industrial enzyme reactions, N-acetylated amino acids also have roles within biological systems.

N-Acetyl-DL-methionine is recognized as an endogenous metabolite. medchemexpress.commedchemexpress.comselleckchem.com Research has confirmed for the first time that N-acetyl methionine (NAM) is naturally present in both human and mouse tissues, including the brain, as well as in various cultured cell lines. nih.gov

The metabolic pathway appears to involve a cycle of acetylation and deacetylation. In cultured human cells, methionine is rapidly acetylated to form N-acetyl methionine. nih.gov The enzyme responsible for this transformation in E. coli is L-amino acid N-acyltransferase (MnaT), which uses acetyl-CoA as the acyl donor to catalyze the acylation of L-methionine. uniprot.org The reverse reaction, the deacetylation of NAM back to methionine and acetate (B1210297), is catalyzed by aminoacylase 1. nih.gov The presence of this metabolic cycle, particularly its rapid formation in brain cells, suggests a potential physiological role for N-acetylated methionine in cellular systems, possibly related to regulating amino acid pools or participating in broader metabolic networks. nih.govmicrobialcell.com

A comprehensive review of scientific literature reveals a significant lack of specific mechanistic data for the compound This compound concerning the detailed biological and chemical transformations outlined in your request. Searches for its involvement in amino acid cycling, interactions with methionine cycle enzymes, and specific non-enzymatic degradation pathways did not yield sufficient research findings to construct a scientifically accurate article based on the provided structure.

The available body of research focuses almost exclusively on the closely related compound, N-Acetyl-DL-methionine , which is the carboxylic acid derivative. While the thioether group is common to both molecules, the functional group difference—an amide versus a carboxylic acid—is substantial. This chemical variance is critical, as it dictates the molecule's interactions with enzymes and its participation in metabolic pathways. Therefore, extrapolating findings from N-Acetyl-DL-methionine to this compound would be scientifically inaccurate and speculative.

For instance, studies on N-Acetyl-L-methionine demonstrate that it can serve as a bioavailable source of methionine, which is a precursor for the synthesis of the primary methyl donor, S-adenosylmethionine (SAM). nih.govnih.gov The metabolism of N-acetylated amino acids is often mediated by aminoacylases, which hydrolyze the acetyl group to release the free amino acid. nih.gov However, whether this compound can be similarly processed by enzymes to enter the methionine cycle is not detailed in the available literature.

Similarly, detailed kinetic and mechanistic studies have been performed on the non-enzymatic oxidation of N-Acetyl-DL-methionine, identifying products like N-Acetyl-DL-Methionine sulfoxide (B87167) and describing the influence of reaction conditions. medchemexpress.com While the sulfur atom in this compound would be susceptible to similar oxidation, specific kinetic data, mechanistic pathways, and the influence of solvent parameters for the amide compound are not documented in the searched scientific papers.

Given the strict requirement to focus solely on This compound and to adhere to the provided outline with scientific accuracy, it is not possible to generate the requested article from the available research. The necessary data for the specified subsections concerning this compound does not appear to be present in the public scientific domain at this time.

Development and Application of N Acetyl Dl Methioninamide Derivatives and Analogs for Research

Synthesis and Characterization of Stereoisomers (D-Methioninamide, L-Methioninamide, N-Acetyl-L-methioninamide)

The synthesis of stereoisomers of methioninamide and its N-acetylated derivatives is crucial for investigating their distinct biological roles.

D-Methioninamide and L-Methioninamide: The production of D-amino acid amides, including D-methioninamide, can be achieved through enzymatic hydrolysis. mdpi.com For instance, D-stereospecific amino acid amidases can catalyze the hydrolysis of D-amino acid amides to yield D-amino acids and ammonia (B1221849). pu-toyama.ac.jp This method has been successfully applied to synthesize various D-amino acid amides. mdpi.com Similarly, L-methioninamide can be synthesized, and its hydrochloride salt is commercially available for research purposes. ambeed.commedchemexpress.com

N-Acetyl-L-methioninamide: The synthesis of N-acetyl-L-methionine can be achieved by reacting L-methionine with acetic anhydride (B1165640) in an aqueous alkaline solution. google.com This process is conducted at a controlled temperature and pH to ensure high yields of the optically pure product. google.com The resulting N-acetyl-L-methionine can then be further reacted to form the amide, N-acetyl-L-methioninamide, although specific synthesis routes for this final step are less commonly detailed in general literature. The characterization of these compounds often involves techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structure and purity. scielo.org.mxbas.bg

Structure-Activity Relationship Studies for Mechanistic Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-acetylated amino acid amides, these studies often focus on how modifications to the side chain, the N-acetyl group, and the amide group affect interactions with biological targets.

The hydrophobicity of the side chain and steric effects on the peptide backbone are significant determinants of the biological activity of N-acetyl peptide amides. nih.gov For peptides with polar side chains, intramolecular hydrogen bonding can also play a crucial role. nih.gov In the case of compstatin, a cyclic peptide inhibitor, N-terminal acetylation was found to be essential for its binding and activity, highlighting the importance of the hydrophobic cluster formed at the peptide's termini. aai.org

SAR studies on various analogs, including those with D-amino acid substitutions, have been instrumental in designing more potent and stable therapeutic agents. nih.gov For instance, studies on pyrazole (B372694) hydrazones and amides have demonstrated how different substitutions on the pyrazole nucleus can lead to significant antiproliferative and antioxidant activities. mdpi.com

Comparative Biochemical and Computational Analyses with Related N-Acetylated Amino Acids (e.g., N-Acetyl-DL-methionine, N-Acetyl-L-isoleucine-N-methylamide)

Comparative analyses of N-Acetyl-DL-methioninamide with other N-acetylated amino acids provide insights into the specific roles of the methionine side chain and the amide group.

N-Acetyl-DL-methionine: This compound is a derivative of the essential amino acid methionine and is used in biochemical research. cymitquimica.com It is known to be involved in supporting liver function and acting as an antioxidant. cymitquimica.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the structural and electronic properties of N-Acetyl-DL-methionine, providing detailed information on its molecular geometry, vibrational frequencies, and NMR chemical shifts. scielo.org.mx The enzymatic hydrolysis of N-acetyl-DL-methionine can be monitored using 1H NMR spectroscopy to determine reaction kinetics. news-medical.netazom.com

N-Acetyl-L-isoleucine-N-methylamide: This compound has been the subject of extensive conformational and electronic studies using computational methods like DFT and isodensity polarizable continuum model (IPCM) calculations. conicet.gov.ar These studies have explored its potential energy surface, identifying numerous stable conformations and providing insights into its flexibility. conicet.gov.arresearchgate.net Such computational approaches are valuable for predicting the three-dimensional structures of peptides and understanding how side-chain and backbone conformations influence their properties. researchgate.net

Table 1: Comparison of N-Acetylated Amino Acid Derivatives

| Compound | Key Research Area | Analytical Techniques |

|---|---|---|

| N-Acetyl-DL-methionine | Biochemical research, antioxidant studies, reaction kinetics | DFT, NMR Spectroscopy scielo.org.mxnews-medical.netazom.com |

| N-Acetyl-L-isoleucine-N-methylamide | Conformational and electronic structure analysis | DFT, IPCM, Ab initio calculations conicet.gov.arresearchgate.net |

Exploration of Novel Biological Activities and Associated Mechanisms (e.g., antifungal mechanisms based on similar N-acetylated amino acids)

The exploration of novel biological activities for N-acetylated amino acids and their derivatives is an expanding area of research. One promising avenue is their potential as antifungal agents.

Protein acetylation is a widespread post-translational modification in fungi that regulates many key cellular processes, including metabolism, cell division, and biofilm formation. frontiersin.org This makes the enzymes involved in acetylation and deacetylation potential targets for antifungal drugs.

Several studies have highlighted the antifungal potential of amino acid biosynthesis inhibitors. nih.gov For instance, N-acetyl-D-alloisoleucine has been shown to have a significant inhibitory effect on the growth of the fungus Fusarium asiaticum, which causes strawberry black root rot. mdpi.com The mechanism appears to involve the inhibition of mycelium formation. mdpi.com This finding suggests that other N-acetylated D-amino acids could also possess antifungal properties.

Antifungal peptides, which are naturally produced by various organisms, often target the fungal cell wall or membrane. mdpi.comchapman.edu The structural modification of these peptides, including N-acetylation, can enhance their activity and stability. mdpi.com The search for novel antifungal agents includes exploring antimetabolites, which can be particularly effective against drug-resistant fungal strains. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing N-Acetyl-DL-methioninamide, and how can its purity be validated?

- Methodology :

- Synthesis : Acetylate DL-methionine using acetic anhydride under controlled pH (7–9) and temperature (25–40°C). Purify via recrystallization in ethanol/water mixtures .

- Purity Validation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient). Compare retention times to pharmacopeial standards (USP/EP) .

- Characterization : Confirm structure via (e.g., acetyl peak at δ 2.0–2.2 ppm) and FT-IR (amide I band ~1650 cm) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and polar solvents (water, ethanol). Quantify via UV-Vis spectroscopy at λ = 214 nm .

- Stability : Incubate samples at 37°C in simulated gastric/intestinal fluids. Monitor degradation via HPLC over 24–72 hours. Use Arrhenius kinetics to predict shelf-life .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods or N95 masks .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as non-hazardous waste. Decontaminate surfaces with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve the DL-enantiomers of N-Acetyl-methioninamide for chiral-specific studies?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10 v/v) mobile phase. Optimize flow rate (1.0 mL/min) and detect via polarimetric detection .

- Enzymatic Resolution : Incubate racemic mixture with acylase I (pH 7.0, 37°C). Isolate L-enantiomer via selective precipitation .

Q. What strategies are effective in identifying and quantifying trace impurities in this compound batches?

- Methodology :

- Impurity Profiling : Employ LC-MS/MS in full-scan mode (m/z 50–500). Use high-resolution mass spectrometry (HRMS) to identify unknown peaks (e.g., methionine byproducts) .

- Quantification : Validate a UPLC method with a limit of detection (LOD) ≤0.1% for impurities. Cross-reference with spiked standards .

Q. How can this compound be utilized as a methyl donor in enzymatic assays?

- Methodology :

- Methyltransferase Assays : Incubate with S-adenosylmethionine (SAM)-dependent enzymes (e.g., histone methyltransferases). Monitor methyl transfer via radiometric -labeling or fluorescence-based detection .

- Kinetic Analysis : Determine and using Lineweaver-Burk plots. Compare activity to natural substrates like SAM .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Methodology :

- Rodent Studies : Administer oral/intravenous doses (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24h) and analyze via LC-MS/MS for bioavailability () .

- Tissue Distribution : Use whole-body autoradiography or -labeled compound to track uptake in liver, kidneys, and brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.